molecular formula C5H5ClN2O B596456 5-Amino-6-chloropyridin-2-ol CAS No. 1227581-42-1

5-Amino-6-chloropyridin-2-ol

Cat. No. B596456
M. Wt: 144.558
InChI Key: PWSZBXLJPSKYRS-UHFFFAOYSA-N
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Description

5-Amino-6-chloropyridin-2-ol is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.558.


Molecular Structure Analysis

The molecular structure of 5-Amino-6-chloropyridin-2-ol consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also has an amino group (-NH2) and a hydroxyl group (-OH) attached to the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-6-chloropyridin-2-ol are not available, a related compound, 6-halo-2-pyridones, has been found to catalyze ester aminolysis .

Scientific Research Applications

Catalytic Applications

5-Amino-6-chloropyridin-2-ol serves as a substrate in selective amination reactions catalyzed by palladium complexes. For example, its transformation under palladium catalysis results in high yields of aminated products, demonstrating the compound's utility in the synthesis of chemically modified pyridines with potential applications in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).

Spectroscopic Analysis

Research involving spectroscopic studies, such as Fourier Transform Infrared (FT-IR) and FT-Raman spectra, has been conducted to understand the vibrational properties of 5-Amino-6-chloropyridin-2-ol. These studies provide insights into the molecular structure and behavior, which are crucial for developing materials with specific optical and electronic properties (Al-Otaibi, 2015).

Crystal Structure Determination

The compound's crystal structure has been analyzed to understand its molecular interactions and packing arrangements. Such studies are fundamental in materials science for designing new molecular materials with desired physical and chemical properties (Pourayoubi, Ghadimi, & Valmoozi, 2007).

Electrocatalytic Applications

5-Amino-6-chloropyridin-2-ol is explored in the electrosynthesis of organic compounds, such as the synthesis of 6-aminonicotinic acid under mild conditions. These processes highlight the compound's potential in facilitating environmentally friendly synthetic routes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

properties

IUPAC Name

5-amino-6-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-3(7)1-2-4(9)8-5/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSZBXLJPSKYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloropyridin-2-ol

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